molecular formula C7H9NO3 B1499674 3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid CAS No. 874289-75-5

3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid

Cat. No.: B1499674
CAS No.: 874289-75-5
M. Wt: 155.15 g/mol
InChI Key: DFHPRLGWOIJFMP-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid is an organic compound with the molecular formula C7H9NO3 . It is a white to cream powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO3/c1-3-5-4(2)6(7(9)10)11-8-5/h3H2,1-2H3,(H,9,10) and the InChI key is DFHPRLGWOIJFMP-UHFFFAOYSA-N . The SMILES string is CCC1=NOC©=C1C(O)=O .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point ranges from 118.0 to 128.0°C .

Scientific Research Applications

Chiral Compound Synthesis

The synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones, including derivatives of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, demonstrates the utility of oxazole derivatives in producing compounds with potential biological activity. These processes involve N-acylation and photo-induced transformation steps, showcasing the versatility of oxazole derivatives in synthetic organic chemistry (Cox, Prager, & Svensson, 2003).

Heterocyclic Scaffold Construction

Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates presents a method for creating triazole-based scaffolds, useful in developing peptidomimetics or biologically active compounds. This work underscores the importance of oxazole and its derivatives in facilitating the construction of complex molecular structures with significant regiocontrol (Ferrini et al., 2015).

Bronchodilator Synthesis

The synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a key building block for 1,3‐Bis(4‐methyloxazol‐5‐yl)xanthine, aimed at developing improved bronchodilators, illustrates the potential of oxazole derivatives in medicinal chemistry for respiratory diseases (Ray & Ghosh, 1999).

Antibacterial Compound Development

Research into 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with oxazole substituents has revealed the potential for these compounds to exhibit significant antibacterial activity, particularly against Gram-positive organisms. This finding highlights the role of oxazole derivatives in the search for new antibiotics (Cooper, Klock, Chu, & Fernandes, 1990).

Organic Synthesis Building Blocks

The efficient synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates from carboxylic acid hydrazides, facilitated by ethyl carbethoxyformimidate, further demonstrates the utility of oxazole derivatives as versatile intermediates in organic synthesis, providing valuable building blocks for various synthetic applications (Khomenko, Doroschuk, & Lampeka, 2016).

Properties

IUPAC Name

3-ethyl-4-methyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-5-4(2)6(7(9)10)11-8-5/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHPRLGWOIJFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668716
Record name 3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-75-5
Record name 3-Ethyl-4-methyl-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-4-methyl-1,2-oxazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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